Butyl naphthalene-1-sulfonate,sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

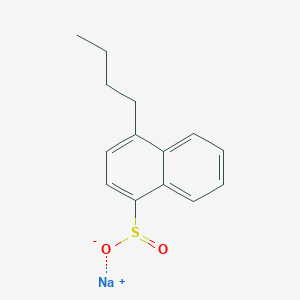

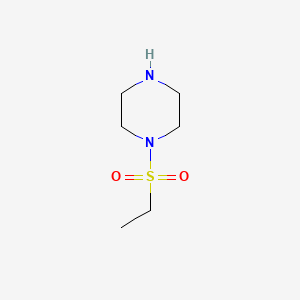

Butyl naphthalene-1-sulfonate, sodium is a derivative of sulfonic acid which contains a naphthalene functional unit . It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It is resistant to acid, alkali, hard water, and inorganic salts .

Synthesis Analysis

Alkylnaphthalene sulfonates, including Butyl naphthalene-1-sulfonate, sodium, are produced on a large scale by condensation of naphthalenesulfonate or alkylnaphthalenesulfonates with formaldehyde .Molecular Structure Analysis

The molecular formula of Butyl naphthalene-1-sulfonate, sodium is C18H23NaO3S . The linear formula is CH3(CH2)3SO3Na .Chemical Reactions Analysis

Naphthalenesulfonates, including Butyl naphthalene-1-sulfonate, sodium, undergo many reactions. Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol .Physical And Chemical Properties Analysis

Butyl naphthalene-1-sulfonate, sodium appears as a light yellow transparent liquid or beige solid . It is soluble in water and stable .Wissenschaftliche Forschungsanwendungen

Hydrotropic Agent in Analytical Chemistry

Sodium butyl naphthalene-1-sulfonate serves as a hydrotropic agent in analytical chemistry. It enhances the solubility of poorly water-soluble compounds, aiding in sample preparation and extraction. Researchers use it to improve the solubility of hydrophobic substances during spectroscopic analyses, chromatography, and other analytical techniques .

Organic Synthesis

In organic synthesis, sodium butyl naphthalene-1-sulfonate acts as a versatile building block. It participates in S–S, N–S, and C–S bond-forming reactions. Notably, it contributes to the synthesis of several valuable organosulfur compounds:

- Thiosulfonates (R–SO2S–R1): Sodium butyl naphthalene-1-sulfonate is a coupling partner for S–S bond formation, leading to thiosulfonates. These compounds find applications in medicinal chemistry and materials science .

- Sulfides and Sulfones: Sodium butyl naphthalene-1-sulfonate contributes to the construction of sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Metal Indicator

Calcon (C.I.15705) and Eriochrome blue-black B (C.I. 14640) are metal indicators derived from sodium butyl naphthalene-1-sulfonate. These dyes exhibit color changes in the presence of specific metal ions. Researchers use them in complexometric titrations and metal ion detection .

Dye and Pigment Industry

Sodium butyl naphthalene-1-sulfonate contributes to the formulation of acid dyes and pigments. It imparts color to textiles, paper, and other materials. Acid Orange 31 (C.I. 15995) is an example of a dye synthesized from this compound .

Wirkmechanismus

Target of Action

Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .

Mode of Action

The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .

Result of Action

The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .

Action Environment

The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;4-butylnaphthalene-1-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXULKTYSTJSKFK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl naphthalene-1-sulfonate,sodium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)

![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)

![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2401446.png)